molecular formula C4H10N2O3 B133224 N-Nitrosodiethanolamine CAS No. 1116-54-7

N-Nitrosodiethanolamine

Cat. No. B133224
CAS RN: 1116-54-7
M. Wt: 134.13 g/mol
InChI Key: YFCDLVPYFMHRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosodiethanolamine (NDELA) is a yellow to dark brown very viscous liquid with no distinct odor . It is a nitroso compound and a contaminant formed by the action of nitrites on ethanolamines in a wide range of products including metalworking fluids, pesticides, antifreeze, and personal care products .


Synthesis Analysis

NDELA is formed by the action of nitrosating agents (nitrites; 2 bromo-2-nitropropane-1,3-diol; nitrogen oxides) on diethanolamine and triethanolamine . A novel method for the trace analysis of NDELA in shampoos has been developed, inspired by a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction, followed by an RP-HPLC method with a water-rich mobile phase .


Molecular Structure Analysis

The molecular formula of NDELA is C4H10N2O3 . The structure involves a nitroso group (NO) attached to a diethanolamine .


Chemical Reactions Analysis

NDELA can react with alkoxides and reacts with sulfuric acid at temperatures above 311°F . Higher nitrite concentrations and a greater number of nitrosating agents increased NDELA yields .


Physical And Chemical Properties Analysis

NDELA is water-soluble . It has a specific gravity of 1.26 . The boiling point is 125°C at 0.01 mm Hg . It is sensitive to light, especially ultraviolet light, and undergoes relatively rapid photolytic degradation .

Scientific Research Applications

Carcinogenic Potency in Rats

N-Nitrosodiethanolamine has been studied extensively for its carcinogenic effects. A study by Lijinsky, Reuber, and Manning (1980) demonstrated its potent carcinogenicity in rats, where it induced hepatocellular carcinomas and metastasized at higher doses when administered in drinking water (Lijinsky et al., 1980). Additionally, Preussmann et al. (1982) found that even low doses of this compound were carcinogenic, with the induction of liver and nasal cavity tumors in rats (Preussmann et al., 1982).

Presence in Consumer Products

The presence of this compound in consumer products has been a significant concern. Fan et al. (1977) identified it in synthetic cutting fluids and several cosmetic products, highlighting its widespread use and potential for human exposure (Fan et al., 1977). It was also found in cosmetics, lotions, and shampoos by another study, raising concerns about its potential health risks due to its presence in everyday products (Fan et al., 1977).

Environmental and Occupational Exposure

Research has also focused on environmental and occupational exposure to this compound. Spiegelhalder, Preussmann, and Hartung (1984) discussed its occurrence in cutting and grinding fluids in the metalworking industry, posing a risk to workers. They proposed urine analysis as a method for monitoring workplace exposure to this compound (Spiegelhalder et al., 1984).

Mechanism of Action

Target of Action

N-Nitrosodiethanolamine (NDELA) is a type of nitrosamine, which is a possible human carcinogen . It has been found to act as a partial agonist of the Serotonin 4 (5-HT4) receptor .

Biochemical Pathways

NDELA is metabolized in vivo slowly and only to a small extent, being principally eliminated unchanged in human and rodent urine . Bioactivation of NDELA is associated with alpha- and beta-hydroxylation pathways involving the enzymes CYP2E1 and alcohol dehydrogenase, resulting in DNA adduct formation .

Pharmacokinetics

The pharmacokinetics of NDELA involve its slow metabolism and principal elimination unchanged in urine . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may result in a significant portion of the compound remaining bioavailable in the body for a prolonged period.

Result of Action

The primary molecular and cellular effect of NDELA’s action is the formation of DNA adducts as a result of its metabolism . This can lead to DNA damage and potentially contribute to carcinogenic effects. In animal studies, NDELA has consistently produced liver tumors and also induced adenocarcinomas and squamous-cell carcinomas of the nasal cavity .

Action Environment

The action, efficacy, and stability of NDELA can be influenced by various environmental factors. For instance, NDELA is sensitive to light, especially ultraviolet light, and undergoes relatively rapid photolytic degradation . Therefore, storage conditions can significantly impact the stability of NDELA. Furthermore, the formation of NDELA can be influenced by the presence of nitrosating agents such as nitrites and certain conditions such as pH and temperature .

Safety and Hazards

NDELA may be harmful by eye or skin contact, inhalation, or ingestion. It is an irritant and, when heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . Personal protective equipment should be worn when handling NDELA and it should be used only in well-ventilated areas .

Future Directions

A novel method for the trace analysis of NDELA in shampoos has been developed, inspired by a QuEChERS extraction, followed by an RP-HPLC method with a water-rich mobile phase . This indicates a direction towards developing more efficient and safer methods for the analysis and handling of NDELA.

Biochemical Analysis

Biochemical Properties

N-Nitrosodiethanolamine plays a role in biochemical reactions, particularly as a precursor to DEA

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters or binding proteins . The compound’s localization or accumulation may be influenced by these interactions.

properties

IUPAC Name

N,N-bis(2-hydroxyethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCDLVPYFMHRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Record name N-NITROSODIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16230
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021027
Record name N-Nitrosodiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-nitrosodiethanolamine is a yellow to dark brown very viscous liquid with no distinct odor. (NTP, 1992), Light yellow liquid; [Merck Index], Yellow to dark brown very viscous liquid with no distinct odor.
Record name N-NITROSODIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16230
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosodiethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6257
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-NITROSODIETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/858
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

237 °F at 1.5 mmHg (NTP, 1992), 114 °C at 1.4 mm Hg, 237 °F at 1.5 mmHg
Record name N-NITROSODIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16230
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSODIETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSODIETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/858
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Miscible with water in all proportions; soluble in polar organic solvents; insoluble in non-polar organic solvents
Record name N-NITROSODIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16230
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSODIETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.28 (NTP, 1992) - Denser than water; will sink, 1.28
Record name N-NITROSODIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16230
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSODIETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/858
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.0005 [mmHg]
Record name N-Nitrosodiethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6257
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Light yellow oil, Viscous yellow oil

CAS RN

1116-54-7
Record name N-NITROSODIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16230
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosodiethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosodiethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-(nitrosoimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Nitrosodiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(nitrosoimino)bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSODIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30YI1289VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-NITROSODIETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSODIETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/858
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosodiethanolamine
Reactant of Route 2
N-Nitrosodiethanolamine
Reactant of Route 3
Reactant of Route 3
N-Nitrosodiethanolamine
Reactant of Route 4
N-Nitrosodiethanolamine
Reactant of Route 5
N-Nitrosodiethanolamine
Reactant of Route 6
N-Nitrosodiethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.